molecular formula C12H15ClO2 B3022094 5-Chloro-1-(4-methoxyphenyl)-1-oxopentane CAS No. 949-06-4

5-Chloro-1-(4-methoxyphenyl)-1-oxopentane

Cat. No. B3022094
CAS RN: 949-06-4
M. Wt: 226.7 g/mol
InChI Key: YYSTYNWZWNOXOQ-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-methoxyphenyl)-1-oxopentane, also known as 5-chloro-1-methoxyphenyl-1-oxopentane or 5-chloro-1-methoxyphenylacetone, is an organic compound that is widely used in the synthesis of pharmaceuticals, pesticides, and other chemicals. It is a white, crystalline solid with a melting point of 79-80°C and a boiling point of 199-200°C. It is soluble in common organic solvents such as ethanol, methanol, and chloroform, and insoluble in water. It is a versatile compound that has found a variety of applications in synthetic organic chemistry.

Scientific Research Applications

5-Chloro-1-(4-methoxyphenyl)-1-oxopentane has been used in various scientific research applications. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other chemicals. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and pyrimidines. In addition, it has been used in the synthesis of a variety of polymers, such as polyurethanes and polystyrenes. Furthermore, it has been used in the synthesis of a variety of catalysts, such as Lewis acids and Brønsted acids.

Mechanism of Action

The mechanism of action of 5-chloro-1-(4-methoxyphenyl)-1-oxopentane is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent to form a new bond. This reaction is catalyzed by an acid or base, such as hydrochloric acid or sodium hydroxide. In addition, the reaction can also be catalyzed by a Lewis acid, such as boron trifluoride or zinc chloride.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can act as a nucleophile, attacking the electrophilic carbon atom of the alkylating agent to form a new bond. This reaction can have a variety of effects on biochemical and physiological processes, depending on the compound being synthesized.

Advantages and Limitations for Lab Experiments

The advantages of using 5-chloro-1-(4-methoxyphenyl)-1-oxopentane in lab experiments include its availability, low cost, and its versatility in synthetic organic chemistry. The compound is also relatively stable and can be stored at room temperature. However, there are some limitations to using the compound in lab experiments. It has a relatively low boiling point, so it can be volatile and can be difficult to handle. In addition, the compound can be toxic, so it should be handled with care.

Future Directions

There are a variety of potential future directions for research on 5-chloro-1-(4-methoxyphenyl)-1-oxopentane. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in synthetic organic chemistry. In addition, further research could be conducted into its potential toxicity and its potential uses in the synthesis of pharmaceuticals, pesticides, and other chemicals. Finally, further research could be conducted into the potential for using the compound as a catalyst in organic synthesis.

properties

IUPAC Name

5-chloro-1-(4-methoxyphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSTYNWZWNOXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507608
Record name 5-Chloro-1-(4-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

949-06-4
Record name 5-Chloro-1-(4-methoxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using anisole (15.0 g) and 5-chlorovaleryl chloride (18.0 ml) according to the same method as that of Reference Example 1, the title compound was obtained as colorless crystals (27.3 g) having a melting point of 67 to 68° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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